molecular formula C21H21N3O4S3 B2611154 N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide CAS No. 714263-26-0

N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide

Cat. No.: B2611154
CAS No.: 714263-26-0
M. Wt: 475.6
InChI Key: MERHQDJAILWTAP-UHFFFAOYSA-N
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Description

N-{3-[1-(Phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide is a complex organic compound characterized by its unique molecular structure, combining a phenylsulfonyl group, a thienyl ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide typically involves multi-step procedures that include:

  • Formation of 1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole: : This step generally uses condensation reactions between sulfonyl chlorides and hydrazones.

  • Attachment of the thienyl group: : Utilizing thienyl lithium or Grignard reagents to add the thienyl moiety to the pyrazole ring.

  • Linking the final phenyl group with ethanesulfonamide: : Achieved through amidation reactions facilitated by activating agents like EDC or DCC.

Industrial Production Methods

For large-scale production, optimized reaction conditions are employed to enhance yield and purity. Key factors include:

  • Catalysts and Solvents: : Selection of efficient catalysts and eco-friendly solvents to reduce waste and increase reaction efficiency.

  • Temperature and Pressure Control: : Maintaining optimal temperature and pressure to prevent side reactions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the thienyl ring, resulting in sulfoxide or sulfone derivatives.

  • Reduction: : Reduction can occur at the phenylsulfonyl group, leading to the formation of sulfides.

  • Substitution: : Electrophilic or nucleophilic substitutions may target the pyrazole or phenyl rings, modifying the compound’s functionality.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution reagents: : Halogens, sulfonyl chlorides, alkylating agents.

Major Products Formed

  • Sulfoxides and sulfones: : From oxidation.

  • Sulfides: : From reduction.

  • Substituted pyrazole derivatives: : From substitution reactions.

Scientific Research Applications

Chemistry

N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in developing pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential to interact with specific enzymes or receptors, providing insights into biochemical pathways and mechanisms.

Medicine

It has been investigated for its potential therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial activities. These studies help in the development of new drugs and treatment strategies.

Industry

In industrial applications, it serves as a precursor for producing specialty chemicals and materials with tailored properties, such as polymers and advanced composites.

Mechanism of Action

N-{3-[1-(Phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide exerts its effects through interactions with various molecular targets. These interactions can modulate the activity of enzymes, receptors, or signaling pathways, leading to the observed biological activities. For instance, it may inhibit specific enzymes by binding to their active sites or alter receptor-mediated signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide: : Differ in the substitution pattern on the pyrazole or phenyl rings.

  • N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: : Methanesulfonamide instead of ethanesulfonamide.

  • N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide: : Benzenesulfonamide in place of ethanesulfonamide.

Uniqueness

The specific combination of functional groups in this compound imparts unique reactivity and properties that distinguish it from other similar compounds. Its ethanesulfonamide group, in particular, can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S3/c1-2-30(25,26)23-17-9-6-8-16(14-17)19-15-20(21-12-7-13-29-21)24(22-19)31(27,28)18-10-4-3-5-11-18/h3-14,20,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERHQDJAILWTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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